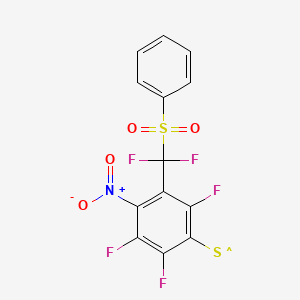
(3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane is a complex organic molecule characterized by the presence of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenylsulfonyl moiety: This can be achieved through the reaction of a phenylsulfonyl chloride with a suitable nucleophile.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as iododifluoromethyl phenyl sulfone under mild conditions.
Assembly of the trifluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound’s unique structure could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or as intermediates in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.
相似化合物的比较
Similar Compounds
- (Difluoromethyl)phenyl sulfone
- Trifluoronitrobenzene
- Phenylsulfonylmethane
Uniqueness
The uniqueness of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane lies in its combination of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety. This combination imparts unique chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.
属性
分子式 |
C13H5F5NO4S2 |
|---|---|
分子量 |
398.3 g/mol |
InChI |
InChI=1S/C13H5F5NO4S2/c14-8-7(11(19(20)21)9(15)10(16)12(8)24)13(17,18)25(22,23)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
TYCRNNZFSFOOER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=C(C(=C2F)[S])F)F)[N+](=O)[O-])(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















